6-Quinoxalinamine, N,5-dimethyl-3-phenyl-

Mutagenicity Genotoxicity Ames test

Researchers requiring a defined reference compound for structure-activity relationship (SAR) studies on quinoxaline mutagenicity often face supply inconsistencies. This product provides a precise solution: • Well-characterized comparator: Quantitatively evaluated in Ames tests (TA98, TA100), establishing defined mutagenic potency for 3-phenyl, 5-methyl, N6-methyl substitution patterns. • Isomer-specific identity: Registrically distinct (UNII: C35QLV7K4L) from positional isomers, ensuring analytical accuracy in HPLC, LC-MS, or NMR method development. • Traceable supply: Supports reproducible pharmacophore exploration and regulatory research applications.

Molecular Formula C16H15N3
Molecular Weight 249.31 g/mol
CAS No. 161697-02-5
Cat. No. B11863712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Quinoxalinamine, N,5-dimethyl-3-phenyl-
CAS161697-02-5
Molecular FormulaC16H15N3
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=NC=C(N=C12)C3=CC=CC=C3)NC
InChIInChI=1S/C16H15N3/c1-11-13(17-2)8-9-14-16(11)19-15(10-18-14)12-6-4-3-5-7-12/h3-10,17H,1-2H3
InChIKeyKBQXIXLXZLYHJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Quinoxalinamine, N,5-dimethyl-3-phenyl- Identity & Characteristics


6-Quinoxalinamine, N,5-dimethyl-3-phenyl- (CAS 161697-02-5) is a synthetic small-molecule belonging to the quinoxaline class of nitrogen-containing heterocyclic compounds [1]. Its molecular formula is C16H15N3 with a molecular weight of 249.32 g/mol [1]. The compound features a bicyclic quinoxaline core with a phenyl substituent at the 3-position, a methyl group at the 5-position, and an N-methylamino group at the 6-position. It is registered in the FDA Global Substance Registration System (GSRS) with the Unique Ingredient Identifier (UNII) C35QLV7K4L [1]. This compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry programs, with documented applications in structure-activity relationship (SAR) studies exploring quinoxaline-based pharmacophores [2].

Why Generic Substitution Fails: Critical SAR Determinants


Substitution of 6-Quinoxalinamine, N,5-dimethyl-3-phenyl- with other quinoxaline derivatives is not scientifically interchangeable due to well-documented structure-activity relationships (SAR) within this chemical class. Systematic mutagenicity studies in Salmonella typhimurium strains TA98 and TA100 demonstrate that minor structural modifications—including the presence, position, and number of methyl substituents, as well as phenyl substitution patterns—produce divergent biological profiles [1]. Specifically, methyl groups at the 2, 3, and/or 5 positions increase mutagenic potency in a position-dependent manner, while ethyl substitution at the 2 and 3 positions decreases mutagenicity relative to methyl analogs [1]. Furthermore, N6-methylation was shown to reduce mutagenicity compared to primary amine analogs [1]. These findings underscore that even single-atom or single-substituent variations within the quinoxaline scaffold yield compounds with distinct biological properties, precluding generic substitution without experimental validation of the specific derivative required for a given research application. The evidence presented in Section 3 quantifies these differential characteristics across relevant comparators.

Differentiation Evidence vs. Structural Analogs


Ames Test Mutagenicity Profile

In a systematic mutagenicity evaluation of nine 6-aminoquinoxaline derivatives using Salmonella typhimurium strains TA98 and TA100, 5-methyl-6-methylamino-3-phenylquinoxaline (Compound 6, which is 6-Quinoxalinamine, N,5-dimethyl-3-phenyl-) demonstrated mutagenic activity in the presence of S9 metabolic activation [1]. The study established a clear SAR hierarchy: methyl groups at the 2, 3, and/or 5 positions increased mutagenic potency (Compound 1 < Compound 2 < Compound 3 ≪ Compound 4), whereas ethyl substitution decreased mutagenicity relative to methyl analogs (Compound 1 < Compound 5 < Compound 4) [1]. Critically, N6-methylation reduced mutagenicity compared to primary amine analogs (Compound 7 > Compound 4 > Compound 8), establishing that the N-methyl substitution present in the target compound confers a distinct mutagenicity profile [1]. The compounds showed greater sensitivity in TA100 than TA98, indicating a frameshift mutation preference [1].

Mutagenicity Genotoxicity Ames test Structure-activity relationship Quinoxaline

Isomeric Distinction from 2,5-Dimethyl Analog

6-Quinoxalinamine, N,5-dimethyl-3-phenyl- (CAS 161697-02-5) is structurally and registrically distinct from its positional isomer 2,5-dimethyl-3-phenylquinoxalin-6-amine (CAS not specified; PubChem SCHEMBL19932251) [1]. The target compound bears a single methyl group at the 5-position and an N-methyl substitution at the 6-amino position, whereas the comparator 2,5-dimethyl-3-phenylquinoxalin-6-amine contains methyl groups at both the 2- and 5-positions with a primary amine at the 6-position [1]. This difference in substitution pattern alters the electronic distribution within the quinoxaline ring system and modifies hydrogen-bonding capacity due to the secondary amine (target compound) versus primary amine (comparator) at the 6-position. The two compounds possess identical molecular formulas (C16H15N3) and molecular weights (249.31-249.32 g/mol) but are unequivocally distinct chemical entities requiring separate CAS registry entries and UNII identifiers [1].

Quinoxaline Isomer Chemical identity Structural differentiation CAS registry

N6-Methylation Effect vs. PAQ

6-Quinoxalinamine, N,5-dimethyl-3-phenyl- (target compound) differs from the structurally related neuroprotective agent PAQ (3-phenyl-6-aminoquinoxaline; synonym for MPAQ/2-methyl-3-phenyl-6-aminoquinoxaline) in two key structural features: (1) the presence of an N-methyl group at the 6-amino position in the target compound versus a primary amine in PAQ, and (2) the presence of a 5-methyl substituent in the target compound that is absent in PAQ [1]. PAQ has been characterized as a brain-permeant compound that protects dopaminergic neurons from cell death at 10 μM in rat midbrain culture models of Parkinson's disease, with in vivo activity demonstrated at 25-50 mg/kg [1]. The mutagenicity SAR study establishes that N6-methylation reduces mutagenic potency (Compound 7 > Compound 4 > Compound 8), indicating that the target compound's N-methyl substitution confers a distinct biological liability profile compared to primary amine-containing analogs like PAQ [2]. Additionally, the 5-methyl group contributes to increased mutagenic potency in the 6-aminoquinoxaline series [2].

Quinoxaline Neuroprotection Dopaminergic neurons Parkinson's disease Structure-activity relationship

Phenyl & Alkyl Substitution vs. Core Scaffold

The target compound 6-Quinoxalinamine, N,5-dimethyl-3-phenyl- differs substantially from the unsubstituted 6-aminoquinoxaline core scaffold (CAS 6298-37-9). The core scaffold 6-aminoquinoxaline has been characterized as a mixed-type acetylcholinesterase (AChE) inhibitor with an IC50 of 0.74 μM, demonstrating potency superior to established inhibitors tacrine and galanthamine in vitro . The target compound incorporates three additional substituents (3-phenyl, 5-methyl, N6-methyl) that are absent from the core scaffold. SAR studies in the mutagenicity series demonstrate that phenyl substitution at the 3-position (present in Compound 6, the target compound) and methyl substitution at position 5 both modulate biological activity relative to unsubstituted or minimally substituted analogs [1]. Specifically, the presence of the 3-phenyl group in Compound 6 distinguishes it from analogs lacking aromatic substitution at this position, while the combination of 5-methyl and N6-methyl substitutions defines its unique profile within the 3-phenyl series [1].

Quinoxaline Acetylcholinesterase Enzyme inhibition Core scaffold Structure-activity relationship

Research Application Scenarios


Genotoxicity & Mutagenicity SAR Studies

6-Quinoxalinamine, N,5-dimethyl-3-phenyl- serves as a well-characterized reference compound within systematic SAR studies of 6-aminoquinoxaline mutagenicity. The compound (designated Compound 6 in Terao et al., 1995) has been quantitatively evaluated in the Salmonella typhimurium Ames test using strains TA98 and TA100, establishing its position within a rank-order mutagenic potency hierarchy defined by substituent effects [1]. Researchers investigating how phenyl substitution at the 3-position, combined with 5-methyl and N6-methyl modifications, modulates genotoxic potential can utilize this compound as a defined comparator against analogs with alternative substitution patterns (e.g., 2,3-dialkyl derivatives, primary amine variants, or unsubstituted phenyl analogs). The established SAR trends—including increased potency with 2/3/5-methylation, decreased potency with ethyl substitution, and reduced potency with N6-methylation—provide a quantitative framework for interpreting results [1].

3-Phenylquinoxaline Scaffold Exploration

This compound functions as a key intermediate or comparator in medicinal chemistry programs targeting the 3-phenylquinoxaline pharmacophore. The presence of the 3-phenyl substituent distinguishes it from simpler 6-aminoquinoxaline scaffolds and enables exploration of aromatic substitution effects on target binding [1]. The compound's specific substitution pattern (3-phenyl, 5-methyl, N6-methyl) represents a defined point in chemical space that can be systematically varied to generate SAR data. Given that structurally related compounds such as PAQ (3-phenyl-6-aminoquinoxaline derivatives) have demonstrated neuroprotective activity in dopaminergic neuron models [2], this compound may serve as a comparator for evaluating how N6-methylation and 5-methyl substitution modulate neuroprotective efficacy and target selectivity. Additionally, the 2-phenylquinoxaline scaffold has been successfully employed in tau PET radiotracer development, demonstrating the broader utility of phenyl-substituted quinoxalines in neuroscience applications [3].

Isomer-Specific Analytical Reference Standard

6-Quinoxalinamine, N,5-dimethyl-3-phenyl- (CAS 161697-02-5) can be procured as an analytical reference standard to ensure isomer-specific identification in research and quality control applications. The compound is registrically distinct from its positional isomer 2,5-dimethyl-3-phenylquinoxalin-6-amine (SCHEMBL19932251), which bears methyl groups at both the 2- and 5-positions [1]. These two compounds share identical molecular formulas and molecular weights but differ in substitution pattern, amine type (secondary vs primary), and CAS registry assignment. For analytical method development—including HPLC, LC-MS, or NMR characterization—procuring the exact isomer specified by CAS 161697-02-5 is essential for accurate identification and quantification. The compound's FDA GSRS registration (UNII: C35QLV7K4L) further supports its use as a traceable reference material in regulatory and pharmaceutical research contexts [2].

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